B601006 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 105580-45-8

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B601006
InChI Key:
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Description

The compound you mentioned is a complex organic molecule. It contains a dihydropyridine ring which is a common structure in many pharmaceuticals, particularly in calcium channel blockers. The methoxycarbonyl group and carboxylic acid group are common functional groups in organic chemistry and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the dihydropyridine ring, with various substituents attached. The presence of the dichlorophenyl group, methoxycarbonyl group, and carboxylic acid group would significantly influence the chemical properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl group, methoxycarbonyl group, and carboxylic acid group would likely make the compound relatively polar, influencing its solubility and reactivity .

Scientific Research Applications

  • Hydrogen bonding interactions in crystalline chloro-substituted 4-phenyl-1,4-dihydropyridine molecules, including 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl), have been observed. These interactions suggest that sp orientation of the substituted carbonyl group accommodates hydrogen bonding to the carbonyl oxygen atom when polar orthosubstituents exist on the phenyl ring (Caignan & Holt, 2000).

  • The electrochemical behavior of related dihydropyridine compounds in hydroalcoholic medium has been studied. The reduction process in acidic medium leads to a cyclic hydroxamic acid, highlighting the chemical versatility of these compounds (David et al., 1995).

  • The synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has been achieved, starting from 2,3-dichlorobenzaldehyde. This synthesis is relevant for studying impurities in clevidipine butyrate (Zhou Bang-chan, 2014).

  • New 1,4-dihydropyridine derivatives with potential antiarrhythmic properties and calcium channel antagonistic activity have been synthesized. The conformation of these compounds appears to be influenced by hydrogen bonding (Holt & Caignan, 2000).

  • The synthesis of a derivative of 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which acts as a scaffold for further derivatization towards new 1,4-dihydropyridine molecules, has been described. This scaffold is used in medicinal chemistry and organic synthesis (Borgarelli et al., 2022).

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential pharmaceutical applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAOQTPGTBGTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383176
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

CAS RN

123853-39-4, 105580-45-8
Record name H-152/81
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-152/81
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
P Li, H Wu, Z Zhao, P Du, H Xu, H Liu, Y Zhou… - Frontiers in …, 2022 - frontiersin.org
Clevidipine is an ultrashort acting dihydropyridine calcium antagonists, which can control blood pressure accurately. It is necessary to develop a LC–MS/MS method to quantitation …
Number of citations: 4 www.frontiersin.org

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